molecular formula C4H10N2O B1284086 3-amino-N-methylpropanamide CAS No. 4874-18-4

3-amino-N-methylpropanamide

Cat. No.: B1284086
CAS No.: 4874-18-4
M. Wt: 102.14 g/mol
InChI Key: BFJOJIJWHRDGQO-UHFFFAOYSA-N
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Description

3-amino-N-methylpropanamide: is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and the carbon chain is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-amino-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: It can be reduced to form or .

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or are used under appropriate conditions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of various or .

Scientific Research Applications

Chemistry: 3-amino-N-methylpropanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new catalysts and reagents .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding . It is also employed in the synthesis of biologically active molecules .

Medicine: pharmaceuticals . It is investigated for its role in the synthesis of drug candidates and therapeutic agents .

Industry: In industrial applications, this compound is used in the production of polymers and resins . It is also utilized in the manufacture of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of 3-amino-N-methylpropanamide involves its interaction with specific molecular targets and pathways . The compound can act as a ligand for certain receptors or enzymes , modulating their activity. It may also participate in signal transduction pathways , influencing cellular processes and responses.

Comparison with Similar Compounds

  • N-methylpropanamide
  • 3-amino-N-methylpropionamide
  • N-methyl-beta-alaninamide

Comparison: 3-amino-N-methylpropanamide is unique due to the presence of both an amino group and a methyl-substituted amide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its specific structure imparts distinct physicochemical properties and biological activities , making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJOJIJWHRDGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565013
Record name N-Methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-18-4
Record name N-Methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Methylcarbamoyl-ethyl)-carbamic acid tert-butyl ester (534 mg, 2.64 mmol) was dissolved in dichloromethane (10 mL) and the solution was treated with trifluoroacetic acid (3 mL). The reaction was allowed to stir overnight at room temperature. The solvent and excess TFA was then concentrated to afford 3-Amino-N-methyl-propionamide as a crude TFA salt. The crude material (270 mg) was used without further purification.
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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